N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-2-METHYLBENZAMIDE
Description
N-(6-Chloro-13-benzothiazol-2-yl)-2-methylbenzamide is a chemical compound with a molecular formula of C15H11ClN2OS. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-4-2-3-5-11(9)14(19)18-15-17-12-7-6-10(16)8-13(12)20-15/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJKVPBQVGEYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-13-benzothiazol-2-yl)-2-methylbenzamide typically involves the reaction of 6-chloro-1,3-benzothiazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-13-benzothiazol-2-yl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles with various functional groups.
Scientific Research Applications
N-(6-Chloro-13-benzothiazol-2-yl)-2-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various diseases such as cancer, bacterial infections, and inflammatory conditions.
Biological Studies: The compound is employed in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Agriculture: It is used in the development of agrochemicals for pest control and crop protection.
Materials Science: The compound is utilized in the synthesis of advanced materials with specific properties such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-(6-Chloro-13-benzothiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
- N-(6-Chloro-1,3-benzothiazol-2-yl)-N-methylglycine
- 2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzene-1-sulfonamide
Uniqueness
N-(6-Chloro-13-benzothiazol-2-yl)-2-methylbenzamide is unique due to its specific substitution pattern and the presence of the 2-methylbenzamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
